molecular formula C14H18FN B1417056 Bis-cyclopropylmethyl-(4-fluorophenyl)-amine CAS No. 2203071-89-8

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine

Cat. No.: B1417056
CAS No.: 2203071-89-8
M. Wt: 219.3 g/mol
InChI Key: YHIWDQOMJICFDN-UHFFFAOYSA-N
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Description

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine is a synthetic amine compound of interest in medicinal chemistry and neuroscience research. While direct biological data for this specific molecule is limited, its core structure aligns with scaffolds investigated for their interaction with central nervous system targets. Structurally related compounds featuring the cyclopropyl(4-fluorophenyl)methylamine group have been identified as key intermediates and pharmacophores in the development of novel dopamine transporter (DAT) inhibitors . Research into atypical DAT inhibitors is a promising avenue for developing potential pharmacotherapies for psychostimulant use disorders, as these compounds may help normalize dopamine signaling without the abuse liability associated with typical DAT inhibitors like cocaine . The distinct conformation imposed by the cyclopropyl ring is often utilized to enhance metabolic stability and selectivity in drug discovery efforts . This compound is intended for research applications only, including as a building block in organic synthesis, a reference standard in analytical chemistry, or a precursor for the development of bioactive molecules. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-bis(cyclopropylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN/c15-13-5-7-14(8-6-13)16(9-11-1-2-11)10-12-3-4-12/h5-8,11-12H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIWDQOMJICFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The Corey-Chaykovsky reaction is a common method for forming cyclopropane rings. This involves reacting an aldehyde with a sulfonium ylide, which can be generated from dimethylsulfonium methylide.

Introduction of the Fluorophenyl Group

Suzuki coupling is a versatile method for introducing aryl groups. This involves reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Amination

Reductive amination is a common method for introducing amine groups. This involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (Na(AcO)₃BH).

Research Findings

Research on similar compounds highlights the importance of optimizing reaction conditions to achieve high yields and purity. Factors such as solvent choice, catalyst selection, and temperature control are crucial in these syntheses.

Chemical Reactions Analysis

Types of Reactions

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules, which are crucial in the development of pharmaceuticals and specialty chemicals. The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in synthetic pathways.

Reactions Involving this compound

  • Oxidation: Typically leads to N-oxides or other oxidized derivatives.
  • Reduction: Can yield simpler amines or hydrocarbons.
  • Substitution: Facilitates the formation of various substituted amines and derivatives.

Potential Therapeutic Uses
Research indicates that this compound may exhibit significant biological activity. Studies have focused on its interactions with various enzymes and receptors, suggesting potential applications in treating neurological disorders and other diseases. Its structural modifications can enhance affinity and selectivity for specific targets, which is vital for drug development .

Case Study: Structure-Activity Relationship (SAR)
A study on a series of compounds related to this compound explored its binding affinities to dopamine transporters (DAT). The introduction of bioisosteric moieties improved metabolic stability while retaining efficacy. This highlights the compound's potential as a lead structure for developing novel therapeutics targeting DAT .

Material Science Applications

Use in Specialty Chemicals
In industrial applications, this compound is used in producing specialty chemicals and materials such as polymers and resins. Its unique properties contribute to enhanced performance characteristics in these materials, making it suitable for various applications.

Mechanism of Action

The mechanism of action of Bis-cyclopropylmethyl-(4-fluorophenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Name Substituents/Features Key Properties Reference
Bis-cyclopropylmethyl-(4-fluorophenyl)-amine Two cyclopropylmethyl groups, 4-fluorophenyl High steric bulk; potential sigma/5-HT2 receptor interaction (inferred)
HAP-3FDPA (bis(4-fluorophenyl)amine) Two 4-fluorophenyl groups, heptazine core HOMO: −5.90 eV; LUMO: −1.64 eV; ΔEST = 0.29 eV; dihedral angles: 56–59°
DuP 734 Cyclopropylmethyl, 4-fluorophenyl, piperidine Sigma (Ki = 10 nM), 5-HT2 (Ki = 15 nM) antagonism; ED50 (mescaline blockade): 0.35 mg/kg (oral)
N(1)-4-Fbz-spd 4-Fluorobenzyl, spermidine backbone High cancer cell uptake via polyamine transporters; diagnostic/therapeutic potential
Bis(4-fluorobenzyl)amine hydrochloride Two 4-fluorobenzyl groups 97% purity; commercial availability
  • Electronic Effects: The 4-fluorophenyl group in HAP-3FDPA lowers the HOMO energy (−5.90 eV) due to weak electron-donating properties, while the heptazine core stabilizes the LUMO (−1.64 eV) .
  • Steric Considerations: Dihedral angles in HAP-3FDPA (56–59°) suggest significant twisting between fluorophenyl and core units, reducing π-conjugation . Cyclopropane rings in the target compound may enforce similar non-planar conformations, impacting charge transfer and intermolecular interactions.

Contradictions and Contextual Variations

  • Fluorophenyl vs. Phenyl : While fluorophenyl enhances uptake in polyamine vectors , it reduces selectivity in certain SAR studies . This dichotomy underscores the need for target-specific optimization.
  • Cyclopropylmethyl vs. Benzyl : Cyclopropylmethyl groups in DuP 734 confer metabolic stability and receptor selectivity compared to benzyl groups in other antipsychotics .

Biological Activity

Bis-cyclopropylmethyl-(4-fluorophenyl)-amine, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. Its unique structure allows for interactions with various biological targets, which may lead to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its cyclopropyl and fluorophenyl groups, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its pharmacological properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationForms N-oxides or oxidized derivativesHydrogen peroxide, peracids
ReductionProduces simpler amines or hydrocarbonsLithium aluminum hydride
SubstitutionNucleophilic substitution with functional groupsAlkyl halides, sulfonyl chlorides

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Studies indicate that the compound can act as an inhibitor or activator within various biochemical pathways, potentially influencing neurodegenerative processes and other disease mechanisms .

Case Studies

  • Neuroprotective Effects : In a study examining compounds similar to this compound, it was found that selective inhibition of neuronal nitric oxide synthase (nNOS) could reverse hypoxia-induced damage in animal models. This suggests potential applications in treating neurodegenerative disorders .
  • Anticancer Activity : Research on structurally related compounds has shown promising anticancer effects. For instance, derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects .
  • Inhibition of Kinases : Another study highlighted the inhibition of GSK-3β by compounds related to this compound. GSK-3β is implicated in Alzheimer's disease pathology, indicating that such inhibitors might serve as therapeutic agents for cognitive disorders .

Research Findings

Recent investigations into this compound have revealed several critical findings:

  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure significantly affect its binding affinity and selectivity towards biological targets. For example, alterations in the fluorophenyl group have been shown to enhance potency against specific receptors .
  • Broad-Spectrum Activity : The compound's derivatives have demonstrated broad-spectrum inhibitory effects against various pathogens and enzymes involved in disease processes. This versatility may lead to its use in multiple therapeutic contexts .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReversal of hypoxia-induced damage
AnticancerSelective toxicity towards cancer cells
Kinase InhibitionInhibition of GSK-3β linked to Alzheimer's disease

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and work in a fume hood. Store in amber glass vials under nitrogen at −20°C. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Acute toxicity data (e.g., LD50_{50}) should guide risk assessments .

Notes

  • Methodological Rigor : Emphasis on orthogonal validation (e.g., NMR + HRMS for structure) and statistical designs (DoE, ANOVA).
  • Advanced Techniques : VT-NMR, MD simulations, and PBPK modeling reflect cutting-edge approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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